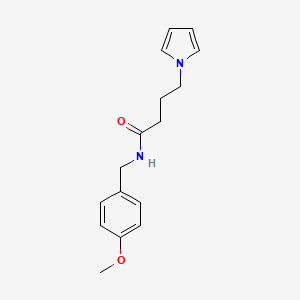

N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-pyrrol-1-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-20-15-8-6-14(7-9-15)13-17-16(19)5-4-12-18-10-2-3-11-18/h2-3,6-11H,4-5,12-13H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVBTUUSCOHLOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CCCN2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Attachment of the Butanamide Linkage: The butanamide linkage can be introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction, where the methoxybenzyl halide reacts with the pyrrole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Methoxybenzyl halides, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones

Reduction: Reduced amine derivatives

Substitution: Substituted benzyl derivatives

Scientific Research Applications

N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis

Functional Differences

- Aromatic Interactions: The pyrrole group in the target compound enables π-π stacking, which may enhance binding to aromatic protein residues or nucleic acids. In contrast, NB’s nitrosophenoxy group participates in hydrogen bonding and redox-sensitive crosslinking, critical for bioadhesive performance .

- Lipophilicity: The methoxybenzyl group increases hydrophobicity compared to NB’s hydrophilic aminoethyl chain, suggesting divergent pharmacokinetic profiles.

- Reactivity : NB’s nitroso group facilitates photochemical reactions, whereas the methoxybenzyl group in the target compound may stabilize against oxidative degradation.

Analytical and Crystallographic Tools

Biological Activity

N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a butanamide linkage connecting a pyrrole ring and a methoxybenzyl group.

Synthesis Steps:

- Formation of the Pyrrole Ring : The pyrrole ring can be synthesized through the Paal-Knorr synthesis, involving a reaction between 1,4-dicarbonyl compounds and ammonia or amines.

- Amide Coupling : The butanamide linkage is introduced via an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

- Attachment of Methoxybenzyl Group : This is achieved through nucleophilic substitution reactions with methoxybenzyl halides.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

The compound has shown significant antimicrobial activity against various strains of bacteria and fungi. In vitro studies demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), revealed that the compound induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| HeLa | 15 | Induction of apoptosis | |

| A549 | 20 | Inhibition of proliferation |

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound appears to modulate signaling pathways associated with cell growth and apoptosis.

Target Interaction

Research suggests that the compound may act as an inhibitor of certain kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell survival and increased apoptosis in cancer cells.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- Antimicrobial Efficacy Study : A study published in 2023 evaluated the antimicrobial properties of this compound against resistant strains of bacteria, demonstrating promising results that could lead to new treatment options for infections caused by multi-drug resistant organisms.

- Cancer Cell Line Study : Research conducted on human cancer cell lines indicated that treatment with this compound resulted in significant decreases in cell viability, suggesting its potential as a chemotherapeutic agent.

Q & A

Q. What are the standard synthetic routes for N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)butanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Coupling of 4-methoxybenzylamine with a butanoyl chloride intermediate.

- Step 2 : Introduction of the pyrrole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

- Step 3 : Purification via column chromatography or recrystallization. Optimization involves adjusting solvent systems (e.g., DMF or THF), catalyst loadings (e.g., Pd/C), and temperature to improve yield (target >60%) and purity (>95%) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent connectivity and methoxybenzyl/pyrrole integration.

- Mass Spectrometry (ESI-MS) : To verify molecular weight (expected ~300-350 g/mol) and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination (if crystalline) using programs like SHELXL .

Q. What preliminary biological screening assays are recommended for assessing its activity?

Initial screens should focus on:

- Enzyme Inhibition : Assays targeting kinases or proteases (e.g., fluorescence-based).

- Receptor Binding : Radioligand displacement studies for GABAergic or glutamatergic receptors (structural analogs suggest neuroactivity).

- Antimicrobial/Cytotoxicity : Broth microdilution (MIC) and MTT assays to evaluate selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural elucidation?

- Deconvolution Strategies : Use 2D NMR (COSY, HSQC) to differentiate overlapping signals from methoxybenzyl and pyrrole protons.

- Isotopic Labeling : N or C labeling of the pyrrole ring to simplify assignments.

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ADF) .

Q. What methodologies address discrepancies between in vitro activity and in vivo efficacy?

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and metabolic stability (e.g., liver microsome assays).

- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance solubility and blood-brain barrier penetration.

- Target Engagement Studies : PET imaging or Western blotting to confirm target modulation in vivo .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency while minimizing toxicity?

- Core Modifications : Synthesize analogs with substituent variations (e.g., replacing methoxy with ethoxy or halogenated benzyl groups).

- Fragment-Based Design : Test truncated analogs (e.g., removing pyrrole) to identify essential pharmacophores.

- Toxicity Screening : Prioritize compounds with IC >10 μM in HEK-293 cell assays to reduce off-target effects .

Q. What computational tools are suitable for predicting binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., TRPV1 or tubulin).

- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories.

- Free Energy Calculations : MM/GBSA to rank analog binding affinities .

Q. How should researchers approach scaling up synthesis without compromising yield or purity?

- Flow Chemistry : Continuous synthesis to control exothermic reactions and reduce side products.

- Quality-by-Design (QbD) : DOE approaches to optimize parameters (e.g., temperature, stoichiometry).

- In-line Analytics : PAT tools (e.g., ReactIR) for real-time monitoring .

Data Analysis and Methodological Challenges

Q. What statistical methods are appropriate for analyzing dose-response data with high variability?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- Bootstrap Resampling : Estimate confidence intervals for EC/IC values.

- ANOVA with Tukey’s Post Hoc : Compare multiple analogs across concentrations .

Q. How can researchers validate target specificity in complex biological systems?

- CRISPR Knockout Models : Validate target dependency by comparing activity in wild-type vs. gene-edited cells.

- Thermal Proteome Profiling (TPP) : Identify off-targets by monitoring protein denaturation shifts.

- SPR/BLI Biosensors : Quantify binding kinetics (k/k) for suspected interactors .

Regulatory and Translational Considerations

Q. What preclinical studies are critical for IND submission?

- ADME-Tox : Assess CYP inhibition, hERG liability, and genotoxicity (Ames test).

- Rodent PK/PD : Establish dose-linear exposure and biomarker modulation.

- GLP Toxicology : 28-day repeat-dose studies in two species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.